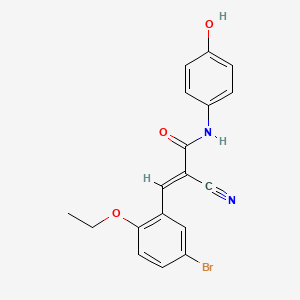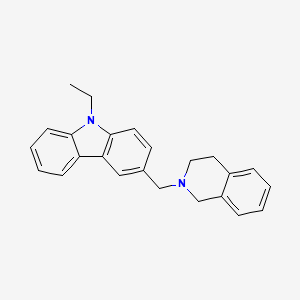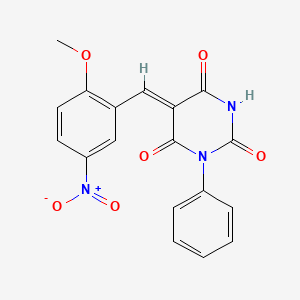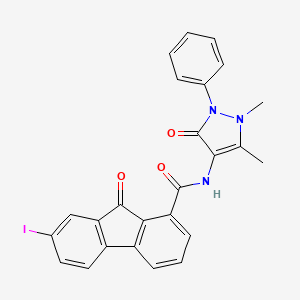
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromine atom, an ethoxy group, a cyano group, and a hydroxyphenyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzaldehyde and 4-hydroxyaniline.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.
Amidation: The nitrile intermediate is then reacted with 4-hydroxyaniline under acidic or basic conditions to form the final enamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways due to its functional groups.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
- (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
- (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-17-8-3-14(19)10-12(17)9-13(11-20)18(23)21-15-4-6-16(22)7-5-15/h3-10,22H,2H2,1H3,(H,21,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZGWMRPNMICDA-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![N,N-diethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6016203.png)
![1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B6016207.png)

![2-[1-cyclopentyl-4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B6016226.png)
![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6016244.png)
![7-methyl-2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6016247.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)


![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)
![N-benzyl-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6016291.png)
![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)
